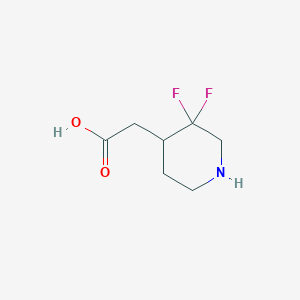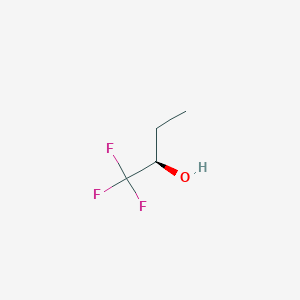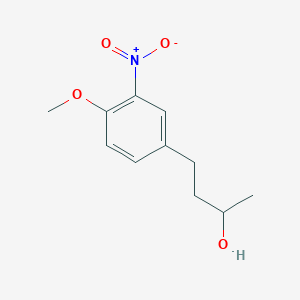
1-(2-Methylbutyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbutyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound, this compound, has a molecular formula of C9H20N2 and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
The synthesis of 1-(2-Methylbutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods often involve the catalytic cyclization of appropriate precursors under controlled conditions .
Analyse Des Réactions Chimiques
1-(2-Methylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of substituted piperazines .
Applications De Recherche Scientifique
1-(2-Methylbutyl)piperazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Methylbutyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis of certain parasites . Additionally, piperazine derivatives can modulate other biological pathways, contributing to their diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(2-Methylbutyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Ethylbutyl)piperazine
- 1-(2-Propylbutyl)piperazine
- 1-(2-Isobutyl)piperazine
These compounds share a similar piperazine core structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
82499-91-0 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-(2-methylbutyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-3-9(2)8-11-6-4-10-5-7-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OQGIVRAAJBHOTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


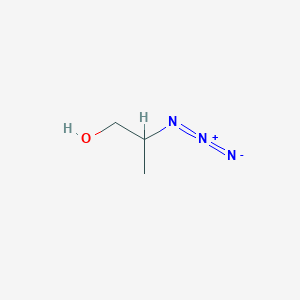
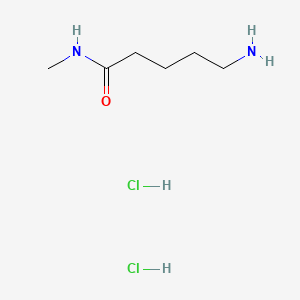
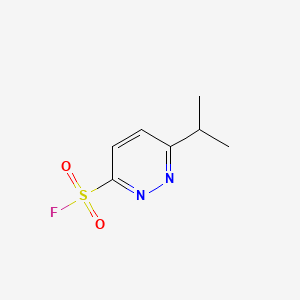
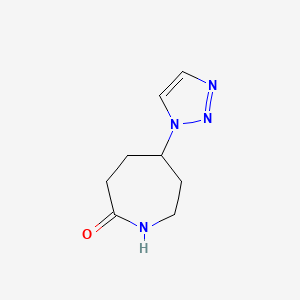

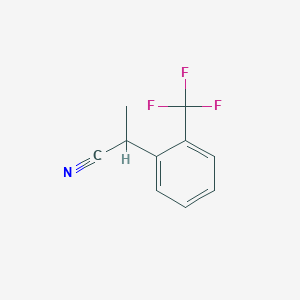
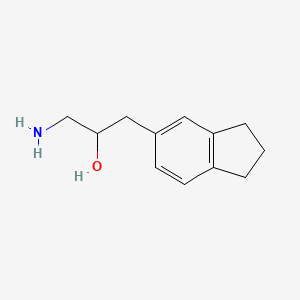
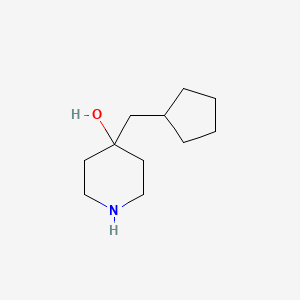
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
